molecular formula C16H15N3S2 B5754646 2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B5754646
M. Wt: 313.4 g/mol
InChI Key: RCUCCTQGFYUSHG-UHFFFAOYSA-N
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Description

2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic organic molecule that contains a pyrimidine ring fused to a cyclopentane ring and a thieno ring. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantiomeric Syntheses and Structural Determination : The enantiomeric derivatives of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine, structurally related to the requested compound, have been synthesized. Their structures were analyzed using single-crystal X-ray diffraction, showing distinct crystallization in the tetragonal system (Gao et al., 2015).

  • Synthesis of Thieno[2,3-d]pyrimidin-4-amine Derivatives : A one-pot synthesis method has been described for thieno[2,3-d]pyrimidin-4-amines, which include a compound similar to the one requested, via sequential Gewald/cyclocondensation reactions (Adib et al., 2015).

Biological and Antimicrobial Activities

  • Antitumor Activity : Enantiomers of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine, a compound structurally similar to the requested chemical, have shown antitumor activity against MCF-7, with one enantiomer exhibiting higher activity than gefitinib (Gao et al., 2015).

  • Antimicrobial Activity : Synthesized derivatives of thieno[2,3-d]pyrimidin-4-amine have been evaluated for their antibacterial activity against various bacterial strains and antifungal activity against fungi, showing significant activities (Mittal et al., 2011).

Chemical Properties and Synthesis Techniques

  • Iminophosphorane-mediated Synthesis : A method using iminophosphorane for synthesizing derivatives of thieno[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones has been developed, offering a new approach for chemical synthesis in this domain (Liu et al., 2008).

  • Microwave-assisted Synthesis : A microwave-assisted method for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones has been explored, indicating a more efficient and selective synthesis process (Ustalar & Yılmaz, 2017).

properties

IUPAC Name

10-benzylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c17-14-13-11-7-4-8-12(11)21-15(13)19-16(18-14)20-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUCCTQGFYUSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
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2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
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2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

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